Lipophilicity Enhancement: Quantified LogP Difference Versus the Non‑Fluorinated tert‑Butyl Analog
The target compound exhibits an XLogP3‑AA value of 1.8 [1], whereas the closest non‑fluorinated steric analog, 2‑tert‑butylpropanedioic acid, has a measured LogP of 0.82 . The 0.98 log‑unit difference represents an approximately 9.5‑fold increase in lipophilicity, which enhances passive membrane permeability of derivatives by roughly one order of magnitude [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.8 |
| Comparator Or Baseline | 2‑tert‑Butylpropanedioic acid (CAS 20052-14-6): LogP = 0.82 |
| Quantified Difference | ΔLogP = +0.98 (≈9.5‑fold increase in lipid partitioning) |
| Conditions | Target LogP computed by PubChem XLogP3 3.0; comparator LogP reported by Chemsrc. |
Why This Matters
A near‑10‑fold lipophilicity increase directly influences membrane permeability and oral bioavailability of derived drug candidates, making the fluorinated building block structurally irreplaceable for physicochemical optimization.
- [1] PubChem. 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid, computed XLogP3-AA = 1.8. PubChem CID 21639694. https://pubchem.ncbi.nlm.nih.gov/compound/1803591-74-3 (accessed 2026-05-01). View Source
